molecular formula C10H13NO2 B161329 N-Methoxy-N,3-dimethylbenzamide CAS No. 135754-82-4

N-Methoxy-N,3-dimethylbenzamide

Cat. No. B161329
M. Wt: 179.22 g/mol
InChI Key: KZITUZDRMDNBKI-UHFFFAOYSA-N
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Description

N-Methoxy-N,3-dimethylbenzamide is an N, N-disubstituted benzamide . It is also referred to as a Weinreb amide .


Synthesis Analysis

The synthesis of N-Methoxy-N,3-dimethylbenzamide involves a procedure where a solution of N-methoxy-N-methyl-4-bromo-3-methylbenzamide in dry tetrahydrofuran under argon, at -78° C, is treated dropwise over 15 minutes with diisobutylaluminium hydride.


Molecular Structure Analysis

The molecular formula of N-Methoxy-N,3-dimethylbenzamide is C10H13NO2 . The InChI code is 1S/C10H13NO2/c1-8-5-4-6-9(7-8)10(12)11(2)13-3/h4-7H,1-3H3 .


Chemical Reactions Analysis

N-Methoxy-N,3-dimethylbenzamide can form explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapours is possible in the event of fire .


Physical And Chemical Properties Analysis

N-Methoxy-N,3-dimethylbenzamide has a molecular weight of 179.22 . Its physical state is solid and it has a density of 0.984 g/mL at 25 °C .

Scientific Research Applications

N-Methoxy-N-methylbenzamide

  • Scientific Field : Organic Chemistry
  • Summary of the Application : N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide, also referred to as Weinreb amide . It’s used as a building block in organic synthesis .
  • Results or Outcomes : The outcomes of using N-Methoxy-N-methylbenzamide in organic synthesis would depend on the specific reactions it’s used in. The source does not provide any quantitative data or statistical analyses .

N-Methylbenzamide

  • Scientific Field : Biochemistry
  • Summary of the Application : N-Methylbenzamide is a potent inhibitor of PDE10A (phosphodiesterase), a protein abundant only in brain tissue .
  • Results or Outcomes : The outcomes of using N-Methylbenzamide as a PDE10A inhibitor would depend on the specific experiments it’s used in. The source does not provide any quantitative data or statistical analyses .

β-Trifluoromethyl Enaminones Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : N-Methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes : The outcomes of using N-Methoxy-N-methylbenzamide in the synthesis of β-trifluoromethyl enaminones would depend on the specific reactions it’s used in. The source does not provide any quantitative data or statistical analyses .

Antioxidant and Antibacterial Activities

  • Scientific Field : Biochemistry
  • Summary of the Application : A series of novel benzamide compounds, which were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, showed antioxidant and antibacterial activities .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Preparation of β-Trifluoromethyl Enaminones

  • Scientific Field : Organic Chemistry
  • Summary of the Application : N-Methoxy-N,3-dimethylbenzamide may be used in the preparation of β-trifluoromethyl enaminones .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes : The outcomes of using N-Methoxy-N,3-dimethylbenzamide in the synthesis of β-trifluoromethyl enaminones would depend on the specific reactions it’s used in. The source does not provide any quantitative data or statistical analyses .

Antioxidant and Antibacterial Activities of Benzamides

  • Scientific Field : Biochemistry
  • Summary of the Application : A series of novel benzamide compounds, which were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, showed antioxidant and antibacterial activities .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Safety And Hazards

N-Methoxy-N,3-dimethylbenzamide forms explosive mixtures with air on intense heating . It can cause skin irritation and serious eye irritation . In the event of fire, self-contained breathing apparatus should be worn .

Future Directions

While specific future directions for N-Methoxy-N,3-dimethylbenzamide are not mentioned, it is known that N-Methylbenzamide, a related compound, has been identified as a potent PDE10A inhibitor , suggesting potential applications in the treatment of disorders related to this enzyme.

properties

IUPAC Name

N-methoxy-N,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)10(12)11(2)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZITUZDRMDNBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457548
Record name N-Methoxy-N,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N,3-dimethylbenzamide

CAS RN

135754-82-4
Record name N-Methoxy-N,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SL Yedage, BM Bhanage - Green Chemistry, 2016 - pubs.rsc.org
In this report synthesis of isoquinolinones, isocoumarins, and N-methyl isoquinolinones and olefination of the Weinreb amides by C–H bond activation using Ru(II)/PEG-400 as green …
Number of citations: 68 pubs.rsc.org
NR Khedkar, NR Irlapatti, D Dadke… - Journal of Medicinal …, 2021 - ACS Publications
The role of calcium release-activated calcium (CRAC) channels is well characterized and is of particular importance in T-cell function. CRAC channels are involved in the pathogenesis …
Number of citations: 4 pubs.acs.org
Q Li, L Yu, Y Wei, M Shi - The Journal of Organic Chemistry, 2019 - ACS Publications
A synthetic method for the construction of diiodinated all-carbon spirobiindene derivatives has been developed from the reaction of propargyl alcohol-tethered alkylidenecyclopropanes …
Number of citations: 7 pubs.acs.org
V Gembus, C Furman, R Millet, R Mansouri… - European journal of …, 2012 - Elsevier
In line of a scaffold hopping strategy of pyrazole structures, especially known as potent CB 2 receptor antagonists, we exploited an original and convergent synthesis of a new class of …
Number of citations: 15 www.sciencedirect.com
V Sarli, S Huemmer, N Sunder‐Plassmann… - …, 2005 - Wiley Online Library
Human Eg5 is a mitotic kinesin that is essential for bipolar spindle formation and maintenance during mitosis. Recently, the discovery of compounds that inhibit Eg5 and cause mitotic …
SL Yedage, BM Bhanage - Synthesis, 2015 - thieme-connect.com
A simple and efficient protocol has been developed for the oxidative amidation of alcohols to Weinreb amides using tert-butyl hydroperoxide as an oxidant and an inexpensive and air …
Number of citations: 19 www.thieme-connect.com

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